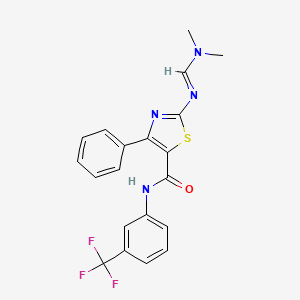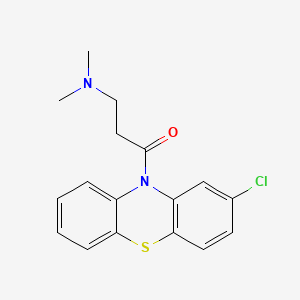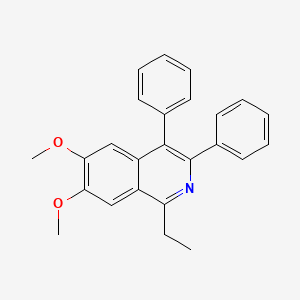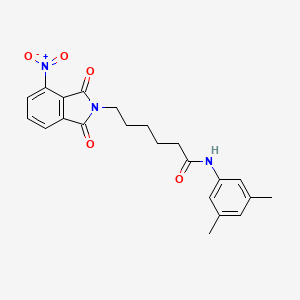
N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 8th position, an oxo group at the 2nd position, and a cyclohexanecarboxamide moiety attached to the 3rd position of the chromen-2-one core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of 8-methoxy-2-oxo-2H-chromen-3-carboxylic acid: This can be achieved by the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Conversion to 3-aminocoumarin: The intermediate product is then brominated using copper(II) bromide and subsequently cyclized with thiourea to form 3-aminocoumarin.
Formation of the final compound: The 3-aminocoumarin is reacted with cyclohexanecarboxylic acid chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 8-hydroxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide.
Reduction: Formation of 8-methoxy-2-hydroxy-2H-chromen-3-yl)cyclohexanecarboxamide.
Substitution: Formation of derivatives with different substituents at the 8th position.
Applications De Recherche Scientifique
N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- N-(8-methoxy-2-oxo-2H-chromen-3-yl)acetamide
- (7-Methoxy-2-oxo-2H-chromen-4-yl)-acetic acid
Uniqueness
N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, solubility, and interaction with biological targets.
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
N-(8-methoxy-2-oxochromen-3-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C17H19NO4/c1-21-14-9-5-8-12-10-13(17(20)22-15(12)14)18-16(19)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,18,19) |
Clé InChI |
WVUQUXZEAUCRBK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC(=O)C(=C2)NC(=O)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681207.png)





![(5Z)-5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681236.png)
![(2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11681244.png)
![2-nitro-N'-[(3-nitrophenyl)carbonyl]benzohydrazide](/img/structure/B11681247.png)
![2-{[2-(Dimethylamino)ethyl]sulfanyl}-5-hexylpyrimidine-4,6-diol](/img/structure/B11681255.png)
![2-[6-(2,4-Dimethoxyphenyl)-4-phenylpyridin-2-yl]phenol](/img/structure/B11681261.png)
![N-[(2Z,5E)-3-(4-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B11681269.png)
![(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681279.png)
![3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B11681283.png)
